molecular formula C19H25N3O3 B10782944 Methyl 2-[(1-but-3-enylindazole-3-carbonyl)amino]-3,3-dimethylbutanoate

Methyl 2-[(1-but-3-enylindazole-3-carbonyl)amino]-3,3-dimethylbutanoate

Cat. No.: B10782944
M. Wt: 343.4 g/mol
InChI Key: KMTRIILAGPIBSD-UHFFFAOYSA-N
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Description

Methyl 2-[(1-but-3-enylindazole-3-carbonyl)amino]-3,3-dimethylbutanoate, also known as MDMB-4en-PINACA, is a synthetic cannabinoid receptor agonist. This compound is part of a class of new psychoactive substances designed to mimic the effects of naturally occurring cannabinoids found in cannabis. MDMB-4en-PINACA is known for its high potency and has been used as a ‘legal’ replacement for cannabis and other controlled synthetic cannabinoids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MDMB-4en-PINACA involves several steps, starting with the preparation of the indazole core. The Fischer indole synthesis is a common method used to construct the indazole ring system. This involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indazole structure .

Once the indazole core is prepared, it is further functionalized to introduce the but-3-enyl group at the 1-position and the carbonyl group at the 3-position. The final step involves the esterification of the carboxylic acid with methanol to form the methyl ester .

Industrial Production Methods

Industrial production of MDMB-4en-PINACA follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

MDMB-4en-PINACA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

MDMB-4en-PINACA has several scientific research applications:

Mechanism of Action

MDMB-4en-PINACA exerts its effects by binding to cannabinoid receptors, specifically CB1 and CB2 receptors. This binding activates the receptors, leading to various physiological and psychoactive effects. The compound’s high potency is attributed to its strong affinity for these receptors, which results in significant activation even at low concentrations .

Comparison with Similar Compounds

MDMB-4en-PINACA is similar to other synthetic cannabinoids such as:

MDMB-4en-PINACA is unique due to its specific structural modifications, which contribute to its distinct pharmacological profile and high potency .

Properties

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

methyl 2-[(1-but-3-enylindazole-3-carbonyl)amino]-3,3-dimethylbutanoate

InChI

InChI=1S/C19H25N3O3/c1-6-7-12-22-14-11-9-8-10-13(14)15(21-22)17(23)20-16(18(24)25-5)19(2,3)4/h6,8-11,16H,1,7,12H2,2-5H3,(H,20,23)

InChI Key

KMTRIILAGPIBSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCC=C

Origin of Product

United States

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